molecular formula C20H21ClN2O3 B5549974 5-benzyl-1-(3-chlorophenyl)-4-(methoxyacetyl)-2-piperazinone

5-benzyl-1-(3-chlorophenyl)-4-(methoxyacetyl)-2-piperazinone

Cat. No. B5549974
M. Wt: 372.8 g/mol
InChI Key: OISAITMSTBIFLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "5-benzyl-1-(3-chlorophenyl)-4-(methoxyacetyl)-2-piperazinone" typically involves multi-step chemical reactions, including condensation, oxidation, reductive amination, chlorination, and cyclization processes. For example, the synthesis of related piperazine derivatives has been achieved from starting materials such as propynol and diazomethane through a sequence of such reactions (Teng Da-wei, 2013).

Scientific Research Applications

Synthesis and Biological Activity

Synthesis Techniques and Antimicrobial Activities : Research has focused on synthesizing novel compounds with potential antimicrobial activities. For example, the synthesis of new 1,2,4-triazole derivatives and their antimicrobial evaluation demonstrate the ongoing interest in developing new compounds for potential therapeutic uses (Bektaş et al., 2010). Similarly, the creation of benzodifuranyl derivatives aimed at discovering new anti-inflammatory and analgesic agents highlights the multifaceted applications of such compounds in medicine (Abu‐Hashem et al., 2020).

Chemical Modifications and Drug Design

Chemical Structure Modifications : Modifications to the chemical structure of piperazine derivatives, for instance, have been explored to understand their binding affinities to dopamine and serotonin receptors, indicating the potential for designing targeted therapies (Perrone et al., 2000). This research exemplifies the intricate relationship between molecular design and pharmacological activity, underscoring the importance of chemical modifications in drug development.

Antioxidant and Antitumor Activities

Evaluation of Antioxidant and Antitumor Properties : Compounds with similar structures have been evaluated for their antioxidant and antitumor activities, suggesting potential applications in cancer therapy and prevention of oxidative stress-related diseases (El-Moneim et al., 2011).

Molecular Docking and Pharmacological Evaluation

Molecular Docking Studies : Advanced computational techniques, such as molecular docking, have been employed to assess the binding efficiencies of compounds to specific receptors, contributing to the rational design of drugs with improved efficacy and selectivity (Karayel, 2021). This approach is crucial for understanding how structural changes in compounds affect their interactions with biological targets.

properties

IUPAC Name

5-benzyl-1-(3-chlorophenyl)-4-(2-methoxyacetyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-26-14-20(25)23-13-19(24)22(17-9-5-8-16(21)11-17)12-18(23)10-15-6-3-2-4-7-15/h2-9,11,18H,10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OISAITMSTBIFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CC(=O)N(CC1CC2=CC=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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